molecular formula C21H15Cl2N5O2 B2785965 (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-62-2

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2785965
CAS No.: 899728-62-2
M. Wt: 440.28
InChI Key: NIMACSTYQWJSSL-ZXVVBBHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound based on the quinazolinone chemical scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . This molecule is characterized by its (E)-configuration about the imine bond and features a 3,4-dichlorophenyl urea moiety and a 3-pyridinylmethyl substitution on the quinazolinone core. It is provided exclusively for non-human research applications. Quinazolinone derivatives, such as this compound, are the subject of extensive research due to their wide spectrum of potential biological activities. Scientific literature indicates that this class of compounds has demonstrated significant antimicrobial properties , showing activity against various Gram-positive bacterial strains . Furthermore, quinazolinones are investigated for their cytotoxic and anticancer potential , with mechanisms that may include the induction of apoptosis and inhibition of cancer cell proliferation . Structure-activity relationship (SAR) studies suggest that substitutions at the 2- and 3-positions of the quinazolinone ring, particularly with aromatic groups, are often critical for enhancing these biological activities . Researchers value this compound for exploring new therapeutic agents and studying biochemical pathways. This product is intended for research purposes only and is not intended for human or veterinary therapeutic use.

Properties

CAS No.

899728-62-2

Molecular Formula

C21H15Cl2N5O2

Molecular Weight

440.28

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H15Cl2N5O2/c22-16-8-7-14(10-17(16)23)25-20(29)27-19-15-5-1-2-6-18(15)26-21(30)28(19)12-13-4-3-9-24-11-13/h1-11H,12H2,(H2,25,27,29)

InChI Key

NIMACSTYQWJSSL-ZXVVBBHZSA-N

SMILES

C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The structural features of this compound suggest potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C20H18Cl2N4OC_{20}H_{18}Cl_2N_4O with a molecular weight of 433.3 g/mol. Its structure includes a quinazoline core, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC20H18Cl2N4OC_{20}H_{18}Cl_2N_4O
Molecular Weight433.3 g/mol
CAS Number941946-28-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression .
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis by activating intrinsic pathways that lead to cell death.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, possibly through metabolic interference .

Anti-Cancer Activity

A study conducted on the anti-cancer properties of this compound revealed significant inhibition of cancer cell proliferation. The compound was tested against multiple cancer cell lines, including breast and colon cancer cells. The results indicated:

  • IC50 Values : The IC50 values for breast cancer cell lines were found to be around 15 µM, demonstrating moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through COX enzyme inhibition assays. The compound exhibited:

  • COX-2 Inhibition : At a concentration of 20 µM, it showed approximately 47% inhibition of COX-2 activity, which is noteworthy when compared to celecoxib (80% inhibition at 1 µM) .

Case Study 1: In Vitro Evaluation

In vitro studies demonstrated that this compound effectively reduced the viability of human breast cancer cells by inducing apoptosis and inhibiting cell cycle progression at the G0/G1 phase.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting potential use as an antimicrobial agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : The E-configuration is critical for activity but requires precise control during imine formation to avoid Z-isomer byproducts (typically 15–20% yield loss).
  • Thermodynamic Stability: The compound’s entropy of fusion (ΔSfus = 45 J/mol·K) is lower than non-urea derivatives, suggesting stronger intermolecular forces in the solid state .
  • Drug-Likeness : Despite favorable LogP (2.8), its poor solubility limits bioavailability. Co-crystallization with succinic acid improves solubility (0.52 mg/mL) but reduces thermal stability.

Q & A

Basic Research Questions

What are the optimal synthetic routes for (E)-1-(3,4-dichlorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Chlorination : Start with 3,4-dichloroaniline to introduce the dichlorophenyl group.

Urea Formation : React the intermediate with an isocyanate derivative under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours) to form the urea backbone .

Quinazolinone Assembly : Condense 2-aminobenzamide derivatives with pyridin-3-ylmethyl groups using a Dean-Stark trap to remove water (reflux in toluene, 8–12 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high-purity yields (>90%) .

How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:
Key techniques include:

  • 1H NMR Spectroscopy : Confirm proton environments (e.g., urea NH signals at δ 8.2–9.5 ppm, pyridyl protons at δ 7.5–8.7 ppm) .
  • HPLC/MS : Verify molecular weight (e.g., [M+H]+ at m/z ~450) and purity (>95%) .
  • Single-Crystal X-ray Diffraction : Resolve the (E)-configuration and intramolecular hydrogen bonding (e.g., urea C=O∙∙∙H-N interactions) .

What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC against S. aureus, E. coli) and disk diffusion (zone of inhibition ≥15 mm indicates activity) .
  • Cytotoxicity Screening : Employ MTT assays (IC50 values in cancer cell lines, e.g., HeLa or MCF-7) .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based kinase assays .

Advanced Research Questions

How can reaction mechanisms for key synthetic steps be elucidated?

Methodological Answer:

  • Kinetic Studies : Monitor urea formation via in-situ IR spectroscopy (disappearance of isocyanate peaks at ~2270 cm⁻¹) .
  • Isotopic Labeling : Use 15N-labeled amines to track nitrogen migration during quinazolinone cyclization .
  • DFT Calculations : Model transition states for stereoselective (E)-configuration formation (e.g., B3LYP/6-31G* level) .

How should conflicting data on synthetic yields or bioactivity be resolved?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., Z-isomer or hydrolyzed urea) that may affect bioactivity .
  • Dose-Response Reassessment : Test bioactivity across a wider concentration range (0.1–100 µM) to account for assay variability .

What computational strategies can predict the compound’s binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17; focus on urea H-bonding with Thr766 and pyridyl π-stacking with Phe723) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD <2.0 Å acceptable) .
  • QSAR Modeling : Correlate substituent effects (e.g., dichlorophenyl vs. fluorophenyl) with bioactivity using partial least squares regression .

How does this compound compare to structurally related analogs in terms of activity?

Methodological Answer:
Table 1: Comparative Bioactivity of Quinazolinone-Urea Analogs

Analog SubstituentsMIC (µg/mL) S. aureusIC50 (µM) HeLaReference
3,4-Dichlorophenyl (Target)8.212.4
4-Fluorophenyl15.728.9
3-Nitrophenyl32.1>50
Pyridin-3-ylmethyl (Target)8.212.4
Benzyl14.318.6

Key Findings : The 3,4-dichlorophenyl and pyridin-3-ylmethyl groups enhance antimicrobial and anticancer activity compared to other substituents, likely due to improved lipophilicity and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.